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Compound of Interest

Compound Name:
N-(3-chloropyridin-2-yl)-2,2-

dimethylpropanamide

CAS No.: 468718-69-6

Cat. No.: B3052857 Get Quote

Executive Summary: The Criticality of CAS
86847-84-9
Identity: N-(6-Chloropyridin-2-yl)pivalamide (CAS 86847-84-9) Role: A pivotal lithiation-directing

intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.

In the high-stakes landscape of API manufacturing, the purity of early-stage intermediates

defines the impurity profile of the final drug substance. CAS 86847-84-9 is not merely a

building block; it is the scaffold upon which the central bipyridine ring of Etoricoxib is

constructed. Its characterization is often underestimated, leading to "ghost peaks" in final API

release testing—impurities derived from unreacted regioisomers or hydrolysis byproducts of

this standard.

This guide provides a definitive technical framework for characterizing CAS 86847-84-9,

moving beyond basic Certificates of Analysis (CoA) to a self-validating reference standard

program.
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Researchers often default to "95% purity" catalog reagents for synthesis, but analytical method

validation requires higher rigor. Below is an objective comparison of available grades.

Feature
Commercial Catalog

Grade

In-House

Synthesized

Standard

Certified Reference

Material (CRM)

Primary Use
Bulk synthesis, early

R&D

Process

troubleshooting

GMP Release Testing,

Method Validation

Purity Assignment
Area % (HPLC/GC)

only

1H-NMR + HPLC

Area %

Mass Balance (100%

- Impurities - Volatiles)

Traceability None
Internal Lab

Notebooks

NIST/USP Traceable

Weights & Spectra

Critical Risk

Unknown residual

solvents (e.g., THF,

Toluene)

Unidentified side-

products (e.g., Bis-

acylated species)

High cost, limited

availability

Stability Data Rarely provided Unknown
Long-term trend data

available

Recommendation: For analytical method validation (ICH Q2), do not rely on Catalog Grade.

You must either purchase a CRM or characterize an In-House Standard using the "Mass

Balance" approach detailed below.

Strategic Characterization Workflow
The following diagram illustrates the logical flow for establishing a Primary Reference Standard.

This is a self-validating system: orthogonal methods (NMR vs. HPLC) must converge on the

same purity value.
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Step 1: Structural Identification

Step 2: Purity & Impurity Profiling

Raw Candidate Material
(CAS 86847-84-9)

1H / 13C NMR
(Confirm Structure)

HR-MS (ESI+)
(Confirm Mol. Wt: 212.68)

FT-IR
(Fingerprint Region)

HPLC-UV (254 nm)
(Organic Impurities)

Headspace GC
(Residual Solvents)

Karl Fischer / TGA
(Water & Volatiles)

Mass Balance Calculation
Purity = 100% - (Org. Imp + Volatiles + Water)

 % Area  ppm  % w/w

Valid Reference Standard
(Assigned Potency)

Click to download full resolution via product page

Caption: Orthogonal characterization workflow ensuring mass balance convergence for

reference standard assignment.

Detailed Experimental Protocols
Protocol A: Structural Confirmation via NMR

Objective: Confirm the pivaloyl group attachment and the 2,6-substitution pattern on the

pyridine ring.

Solvent: DMSO-d6 (preferred over CDCl3 to prevent amide proton exchange).

Key Signals:
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δ 1.25 ppm (s, 9H):tert-Butyl group (Pivaloyl). Distinctive singlet.

δ 7.20 - 8.00 ppm (m, 3H): Pyridine aromatic protons. Look for the specific coupling

pattern of a 2,6-disubstituted pyridine (typically two doublets and a triplet if 3,4,5-H are

unsubstituted, but here we have Cl at 6 and Amide at 2).

δ 10.0+ ppm (s, 1H): Amide N-H (broad).

Common Failure Mode: Presence of a satellite peak at ~1.1 ppm indicates Pivalic Acid

impurity (hydrolysis product).

Protocol B: Purity Assay by HPLC-UV
Objective: Quantify organic impurities, specifically 2-amino-6-chloropyridine (starting

material).

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 20 minutes.

Detection: 254 nm (Pyridine ring absorption).

Flow Rate: 1.0 mL/min.

Acceptance Criteria: Main peak > 99.0%. 2-amino-6-chloropyridine (RRT ~0.4) must be <

0.1%.

Protocol C: Residual Solvent Analysis (GC-HS)
Why it matters: This compound is often recrystallized from Toluene or Hexane. These are

Class 2 solvents (ICH Q3C) and must be quantified.

Method: Headspace GC with FID detection. Dissolve 50 mg in DMF.

Limit: Toluene < 890 ppm.
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Mechanistic Insight: The Degradation Pathway
Understanding how the standard degrades is vital for storage. The pivalamide bond is sterically

hindered but susceptible to acid-catalyzed hydrolysis.

N-(6-Chloropyridin-2-yl)
pivalamide

(CAS 86847-84-9)

Tetrahedral
Intermediate

+ H2O / H+

2-Amino-6-
chloropyridine

Pivalic Acid
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Caption: Acid-catalyzed hydrolysis pathway yielding the primary impurities.

Storage Recommendation: Store at 2-8°C in a desiccator. The compound is hygroscopic;

moisture uptake accelerates the hydrolysis depicted above.
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Grounding: Relevant for checking potential mutagenicity of pyridine/amine breakdown
products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. patents.justia.com [patents.justia.com]

To cite this document: BenchChem. [Reference standard characterization for CAS 86847-84-
9]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3052857#reference-standard-characterization-for-
cas-86847-84-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3052857?utm_src=pdf-custom-synthesis
https://patents.justia.com/patent/8765962
https://www.benchchem.com/product/b3052857#reference-standard-characterization-for-cas-86847-84-9
https://www.benchchem.com/product/b3052857#reference-standard-characterization-for-cas-86847-84-9
https://www.benchchem.com/product/b3052857#reference-standard-characterization-for-cas-86847-84-9
https://www.benchchem.com/product/b3052857#reference-standard-characterization-for-cas-86847-84-9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3052857?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

